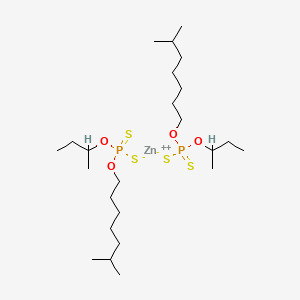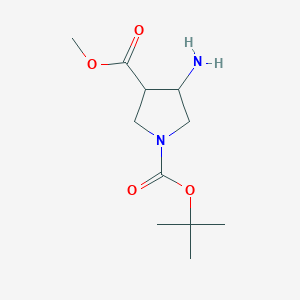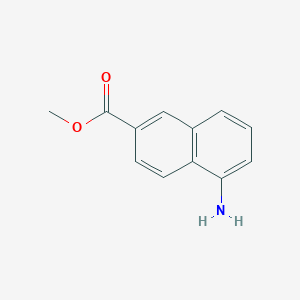
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) generally involves the following steps :
Formation of Phosphorodithioic Acid Esters: The reaction begins with the esterification of phosphorodithioic acid with the appropriate alcohols, such as sec-butyl alcohol and isooctyl alcohol. This reaction typically occurs under acidic conditions to form the desired esters.
Reaction with Zinc Salts: The resulting esters are then reacted with zinc salts, such as zinc oxide or zinc chloride, to form the final product. This step is usually carried out under controlled temperature and pH conditions to ensure the complete formation of the zinc salts.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the production efficiency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates under specific conditions.
Substitution: It can undergo substitution reactions where the alkyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form phosphoric acid derivatives and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include phosphorothioates, phosphates, and various alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) has a wide range of applications in scientific research and industry :
Chemistry: Used as an additive in lubricants and greases to enhance anti-wear and anti-corrosion properties.
Biology: Investigated for its potential use in biological systems as a protective agent against oxidative stress.
Medicine: Explored for its potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Widely used in the formulation of industrial lubricants, hydraulic fluids, and metalworking fluids to improve performance and longevity.
Mechanism of Action
The mechanism of action of Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) involves its interaction with metal surfaces to form a protective film. This film reduces friction and wear, thereby enhancing the performance of lubricants. The compound’s antioxidant properties also help in preventing the oxidation of oils and greases, thereby extending their service life .
Comparison with Similar Compounds
Zinc bis(o-isoocyl) bis(O-(sec-butyl)) bis(dithiophosphate) can be compared with other similar compounds such as :
Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu) esters, zinc salts: Similar in structure but with different alkyl groups, leading to variations in solubility and reactivity.
Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts: Another variant with different alkyl groups, affecting its physical and chemical properties.
Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts: Differing in the length and branching of the alkyl chains, which influences its application in different industrial formulations.
These compounds share similar core structures but differ in their alkyl substituents, which can significantly impact their performance and suitability for specific applications.
Properties
CAS No. |
93819-94-4 |
|---|---|
Molecular Formula |
C24H52O4P2S4Zn |
Molecular Weight |
660.3 g/mol |
IUPAC Name |
zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
JFNOTEFMYXBUBK-UHFFFAOYSA-L |
SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Canonical SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
Key on ui other cas no. |
113706-15-3 93819-94-4 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(4-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1647609.png)


![Methyl 2-amino-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B1647616.png)

![5-Azoniaspiro[4.4]nonane Hexafluorophosphate](/img/structure/B1647620.png)
![1-(phenylsulfonyl)-2-vinyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1647626.png)

